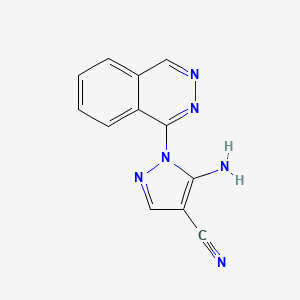![molecular formula C12H13BrO3 B10877942 (2E)-3-[5-bromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877942.png)
(2E)-3-[5-bromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and an acrylic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID typically involves the following steps:
Bromination: The starting material, 2-isopropoxyphenol, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formylation: The brominated product is then subjected to formylation, often using a Vilsmeier-Haack reaction, to introduce a formyl group at the ortho position relative to the bromine atom.
Knoevenagel Condensation: The formylated intermediate undergoes a Knoevenagel condensation with malonic acid or its derivatives in the presence of a base such as piperidine to yield the final product, 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and formylation steps, and high-efficiency separation techniques to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 3-(5-BROMO-2-ISOPROPOXYBENZOIC ACID)
Reduction: 3-(5-BROMO-2-ISOPROPOXYPHENYL)PROPANOIC ACID
Substitution: 3-(5-AMINO-2-ISOPROPOXYPHENYL)ACRYLIC ACID
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known bioactive compounds.
Medicine:
- Potential applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry:
- Utilized in the development of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID in biological systems involves its interaction with molecular targets such as enzymes or receptors. The acrylic acid moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom and isopropoxy group may enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
3-(5-BROMO-2-METHOXYPHENYL)ACRYLIC ACID: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(5-CHLORO-2-ISOPROPOXYPHENYL)ACRYLIC ACID: Chlorine atom instead of bromine.
3-(5-BROMO-2-ISOPROPOXYBENZOIC ACID): Carboxylic acid group directly attached to the phenyl ring instead of the acrylic acid moiety.
Uniqueness:
- The presence of the isopropoxy group provides steric hindrance, potentially affecting the compound’s reactivity and binding properties.
- The bromine atom can participate in unique halogen bonding interactions, influencing the compound’s biological activity and material properties.
This detailed overview of 3-(5-BROMO-2-ISOPROPOXYPHENYL)ACRYLIC ACID covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this intriguing compound
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
(E)-3-(5-bromo-2-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)16-11-5-4-10(13)7-9(11)3-6-12(14)15/h3-8H,1-2H3,(H,14,15)/b6-3+ |
InChI Key |
IPOWPMDLNGZKSF-ZZXKWVIFSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C/C(=O)O |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10877864.png)
![N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10877874.png)
![2-Oxo-2-(pyrimidin-2-ylamino)ethyl 2-chloro-6-[(phenylcarbonyl)amino]benzoate](/img/structure/B10877882.png)
![2-{[2-(1,3-Benzoxazol-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B10877889.png)
![1-[3-(dibutylamino)propyl]-5-(2,4-dichlorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877896.png)
![1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877897.png)


![2-{2-[3-(Furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B10877928.png)
![(2E)-3-(2-bromo-5-ethoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B10877935.png)

![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10877950.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B10877957.png)
